
Antitubercular agent-31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-31 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents designed to combat drug-resistant strains of tuberculosis. The development of such compounds is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis strains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-31 typically involves multiple steps, including the formation of key intermediates through cycloaddition reactions, condensation reactions, and other organic synthesis techniques. For instance, one common synthetic route involves the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Antitubercular agent-31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
科学的研究の応用
Antitubercular agent-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored for its potential as a treatment for drug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
The mechanism of action of Antitubercular agent-31 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound targets the synthesis of mycolic acids in the bacterial cell wall, disrupting the integrity and function of the cell wall and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Similar compounds include:
Isoniazid: A first-line antitubercular agent that also targets mycolic acid synthesis.
Rifampicin: Another first-line agent that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall.
Pyrazinamide: Disrupts the bacterial cell membrane and energy production.
Uniqueness
Antitubercular agent-31 is unique in its specific molecular structure and the particular pathways it targets within Mycobacterium tuberculosis. Its ability to overcome resistance mechanisms that affect other antitubercular agents makes it a valuable addition to the arsenal against drug-resistant tuberculosis .
特性
分子式 |
C20H24F2N4O5S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
2-[4-[(4,4-difluorocyclohexyl)methyl]piperazin-1-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C20H24F2N4O5S2/c1-33(30,31)14-10-15-17(16(11-14)26(28)29)32-19(23-18(15)27)25-8-6-24(7-9-25)12-13-2-4-20(21,22)5-3-13/h10-11,13H,2-9,12H2,1H3 |
InChIキー |
VSAHBFJLXQQAMR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(CC3)CC4CCC(CC4)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)

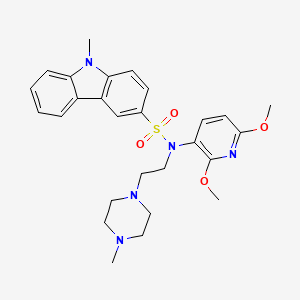
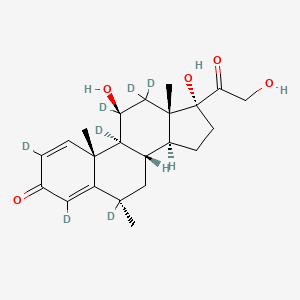
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
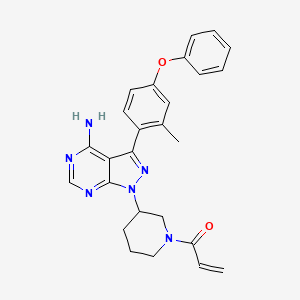
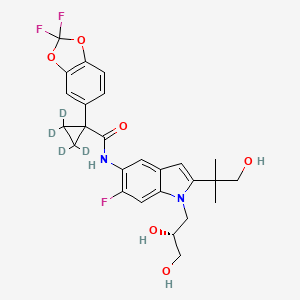
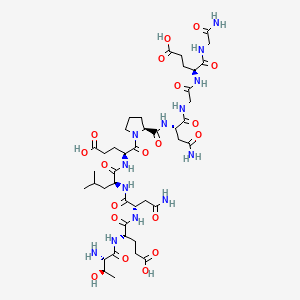
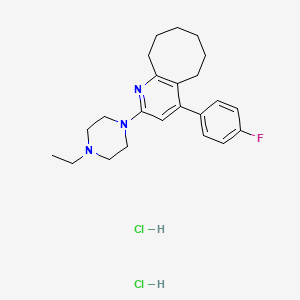



![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

